Guanosine triphosphopyridoxal
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Overview
Description
C30H50 . It is a triterpene and appears as a colorless oil, although impure samples may appear yellow . Supraene was originally obtained from shark liver oil, which is considered its richest source. It is widely distributed in nature and can be found in olive oil, palm oil, wheat-germ oil, amaranth oil, and rice bran oil .
Preparation Methods
Supraene can be synthesized through various methods. One common synthetic route involves the coupling of two molecules of farnesyl pyrophosphate. This biosynthetic pathway is found in many bacteria and most eukaryotes . Industrial production methods often involve extraction from natural sources such as shark liver oil or plant oils, followed by purification processes to obtain the desired compound .
Chemical Reactions Analysis
Supraene undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to 2,3-oxidosqualene through oxidation via squalene monooxygenase. This intermediate can then undergo enzyme-catalyzed cyclization to produce lanosterol, which can be further elaborated into other steroids such as cholesterol and ergosterol . Common reagents used in these reactions include oxidizing agents like oxygen and enzymes like squalene monooxygenase . Major products formed from these reactions include various sterols and steroids .
Scientific Research Applications
Supraene has numerous scientific research applications across various fields. In chemistry, it serves as a precursor in the synthesis of sterols and steroids. In biology, it plays a role in the biosynthesis of cholesterol and other important biomolecules. In medicine, supraene is used as an ingredient in some vaccine adjuvants, such as MF59 and AS03, which enhance the immune response . Additionally, it has applications in the cosmetic industry due to its emollient and antioxidant properties, making it a valuable component in skincare products .
Mechanism of Action
The mechanism of action of supraene involves its role as a biochemical precursor in the biosynthesis of sterols and steroids. The conversion of supraene to 2,3-oxidosqualene via squalene monooxygenase is a key step in this process. The resulting 2,3-oxidosqualene undergoes enzyme-catalyzed cyclization to produce lanosterol, which can be further modified to form cholesterol and other steroids . These molecular targets and pathways are crucial for maintaining cellular functions and overall health.
Comparison with Similar Compounds
Supraene is similar to other triterpenes such as lanosterol and β-amyrin. its unique structure and properties make it distinct. For example, while lanosterol is also a precursor in the biosynthesis of steroids, supraene’s role as an intermediate in the production of both sterols and hopanoids sets it apart . Other similar compounds include β-carotene, coenzyme Q10 (ubiquinone), and vitamins A, E, and K, which share some functional similarities but differ in their specific roles and applications .
Properties
CAS No. |
117643-63-7 |
---|---|
Molecular Formula |
C18H23N6O16P3 |
Molecular Weight |
672.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H23N6O16P3/c1-7-12(26)9(3-25)8(2-20-7)4-36-41(30,31)39-43(34,35)40-42(32,33)37-5-10-13(27)14(28)17(38-10)24-6-21-11-15(24)22-18(19)23-16(11)29/h2-3,6,10,13-14,17,26-28H,4-5H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,22,23,29)/t10-,13-,14-,17-/m1/s1 |
InChI Key |
LISHDZNOKXJTSF-IWCJZZDYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
Isomeric SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
Synonyms |
guanosine triphosphopyridoxal |
Origin of Product |
United States |
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